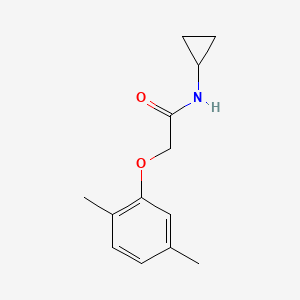![molecular formula C17H20N2O4S B4277664 N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide](/img/structure/B4277664.png)
N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide
Vue d'ensemble
Description
N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide, also known as AMPP, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications.
Mécanisme D'action
N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide exerts its effects by binding to specific targets in cells, including enzymes and ion channels. By binding to these targets, N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide can modulate their activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide has been found to have various biochemical and physiological effects, depending on the target it binds to. For example, by inhibiting the activity of carbonic anhydrase IX, N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide can inhibit the growth of certain cancer cells. By modulating the activity of ion channels, N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide can affect the excitability of neurons and other cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide has been shown to have specific and potent effects on its targets, making it a useful tool for studying various biological processes. However, one limitation of using N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide is that it may not be suitable for all research applications, as its effects are specific to certain targets.
Orientations Futures
There are several future directions for research involving N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide. One area of interest is the development of new cancer therapies based on N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide's ability to inhibit the activity of carbonic anhydrase IX. Another area of interest is the development of new treatments for neurological disorders based on N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide's ability to modulate ion channels. Finally, further research is needed to fully understand the biochemical and physiological effects of N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide and its potential applications in various research areas.
Applications De Recherche Scientifique
N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide has been shown to inhibit the growth of certain cancer cells by blocking the activity of an enzyme called carbonic anhydrase IX. In neuroscience, N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide has been found to modulate the activity of certain ion channels, which could have implications for the treatment of neurological disorders. In immunology, N-[4-(aminosulfonyl)benzyl]-2-(3-methylphenoxy)propanamide has been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-N-[(4-sulfamoylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-12-4-3-5-15(10-12)23-13(2)17(20)19-11-14-6-8-16(9-7-14)24(18,21)22/h3-10,13H,11H2,1-2H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTOHYXFYNIVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B4277586.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B4277588.png)
![ethyl 2-{[(4-bromophenyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4277601.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methylbenzamide](/img/structure/B4277606.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-(3-nitrobenzoyl)piperazine](/img/structure/B4277609.png)
![methyl 4-(4-ethylphenyl)-5-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4277628.png)


![2-(4-tert-butylphenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B4277638.png)

![dimethyl 2-{[(2,5-dimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B4277648.png)
![4-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4277655.png)
![methyl 3-{[2-(4-tert-butylphenoxy)propanoyl]amino}benzoate](/img/structure/B4277670.png)
